8-Bromo-5-chloropyrido[3,4-b]pyrazine
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Overview
Description
8-Bromo-5-chloropyrido[3,4-b]pyrazine is a heterocyclic organic compound that belongs to the pyridopyrazine family. It is characterized by the presence of bromine and chlorine atoms attached to a pyrido[3,4-b]pyrazine core. This compound has a molecular formula of C7H3BrClN3 and a molecular weight of 244.48 g/mol.
Preparation Methods
The synthesis of 8-Bromo-5-chloropyrido[3,4-b]pyrazine typically involves multi-step organic reactions. One common synthetic route includes the bromination and chlorination of pyrido[3,4-b]pyrazine derivatives under controlled conditions. Industrial production methods may involve the use of specific catalysts and solvents to optimize yield and purity. Detailed reaction conditions and specific reagents used in these processes are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
8-Bromo-5-chloropyrido[3,4-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules. Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. .
Scientific Research Applications
8-Bromo-5-chloropyrido[3,4-b]pyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-Bromo-5-chloropyrido[3,4-b]pyrazine involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms play a crucial role in its reactivity and binding affinity. Detailed studies on its molecular targets and pathways are essential to understand its full range of effects .
Comparison with Similar Compounds
8-Bromo-5-chloropyrido[3,4-b]pyrazine can be compared with other pyridopyrazine derivatives, such as:
- 5-Bromo-8-chloropyrido[3,4-b]pyrazine
- 8-Bromo-5-fluoropyrido[3,4-b]pyrazine
- 5-Chloro-8-methylpyrido[3,4-b]pyrazine These compounds share a similar core structure but differ in the substituents attached to the pyridopyrazine ring. The presence of different halogens or functional groups can significantly impact their chemical properties and applications .
Properties
IUPAC Name |
8-bromo-5-chloropyrido[3,4-b]pyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClN3/c8-4-3-12-7(9)6-5(4)10-1-2-11-6/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTKKKPXYZGKPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=CN=C2Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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